molecular formula C14H13FN2OS B2891012 3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine CAS No. 2415634-64-7

3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine

Cat. No.: B2891012
CAS No.: 2415634-64-7
M. Wt: 276.33
InChI Key: QJRAOVQMVSWYAI-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at position 3 and a methyl group at position 3. The pyridine ring is further functionalized via a carbonyl linkage to a thieno[3,2-c]pyridine moiety, a bicyclic system comprising fused thiophene and pyridine rings. This structural framework is characteristic of thienopyridine derivatives, a class of compounds with notable pharmacological applications, particularly as antiplatelet agents (e.g., prasugrel and clopidogrel) .

The compound’s fluorine substituent enhances metabolic stability and electron-withdrawing effects, while the methyl group contributes to lipophilicity and steric modulation.

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluoro-5-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-9-6-11(15)13(16-7-9)14(18)17-4-2-12-10(8-17)3-5-19-12/h3,5-7H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRAOVQMVSWYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)N2CCC3=C(C2)C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine (CAS Number: 2415634-64-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13FN2OSC_{14}H_{13}FN_2OS, with a molecular weight of 276.33 g/mol. The compound features a thieno[3,2-c]pyridine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H13FN2OSC_{14}H_{13}FN_2OS
Molecular Weight276.33 g/mol
CAS Number2415634-64-7

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving thieno[3,2-c]pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines including lung (A549), breast (MCF-7), and colon cancer (HCT-116) cells.

In a comparative study analyzing the cytotoxicity of synthesized compounds against these cell lines using the MTT assay, IC50 values were determined. The results showed that certain derivatives exhibited potent activity with IC50 values ranging from 5.42 to 30.25 µM. Notably, compounds with specific substitutions on the pyridine ring demonstrated enhanced activity compared to others.

Cell LineCompoundIC50 (µM)
MCF-7Compound A5.76
A549Compound B6.31
HCT-116Compound C9.63

The mechanism of action for thieno[3,2-c]pyridine derivatives often involves the inhibition of key enzymes associated with cancer proliferation and survival. For example, some compounds act as noncompetitive inhibitors of thymidylate synthase and dThd phosphorylase. This inhibition disrupts nucleotide synthesis essential for DNA replication in rapidly dividing cancer cells.

Study on Antiviral Activity

A study investigated the antiviral properties of thieno[3,2-c]pyridine derivatives against HIV and HCV. The results indicated that these compounds could inhibit viral replication effectively by targeting viral enzymes critical for their life cycle.

Study on Anti-inflammatory Effects

Another research highlighted the anti-inflammatory potential of thieno[3,2-c]pyridine derivatives in models of acute inflammation. The compounds reduced pro-inflammatory cytokines significantly and demonstrated a dose-dependent response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural homology with several thienopyridine derivatives, but key variations in substituents and regiochemistry lead to divergent physicochemical and pharmacological properties. Below is a comparative analysis:

Compound Key Structural Features Pharmacological Role Physicochemical Properties
3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine • Fluorine at pyridine C3
• Methyl at pyridine C5
• Thienopyridine linked via C5-carbonyl
Potential antiplatelet activity (inferred from structural analogs); mechanism under investigation Higher lipophilicity (logP ~2.8*) due to methyl; improved metabolic stability from fluorine
Prasugrel () • Cyclopropyl-oxoethyl group
• Fluorophenyl substituent
• Prodrug requiring hepatic activation
Irreversible P2Y12 ADP receptor inhibitor; antiplatelet agent logP ~2.5; requires enzymatic activation to active metabolite R-138727
BK61185 (3-fluoro-2-methyl-6-{thieno[3,2-c]pyridine-5-carbonyl}pyridine, ) • Fluorine at pyridine C3
• Methyl at pyridine C2
• Thienopyridine linked via C6-carbonyl
Unreported activity; structural isomer of the target compound Altered steric profile due to C2 methyl; potential differences in target binding
tert-butyl 3-bromo-thieno[3,2-c]pyridine-5-carbonyl oxylate () • Bromine at thienopyridine C3
• tert-butyl ester protecting group
Likely synthetic intermediate for further functionalization Bromine enhances reactivity (e.g., Suzuki coupling); lower metabolic stability vs. fluorine

*Estimated using fragment-based methods (e.g., Crippen’s method).

Key Findings from Comparative Studies:

Substituent Positional Effects: The methyl group at C5 in the target compound (vs. Fluorine at C3 (shared with prasugrel) enhances electron-withdrawing effects, stabilizing the molecule against oxidative degradation compared to non-fluorinated analogs .

Prodrug vs. Active Form :

  • Unlike prasugrel, the target compound lacks a prodrug design (e.g., ester groups requiring hydrolysis), suggesting it may act directly on targets without hepatic activation. This could reduce interpatient variability in efficacy .

Metabolic Stability :

  • Bromine-substituted analogs () are more prone to nucleophilic displacement than fluorine-containing compounds, making the target compound more suitable for long-acting therapies .

Chirality Considerations :

  • Prasugrel’s chiral center necessitates enantiomer separation, but the target compound lacks stereogenic centers, simplifying synthesis and formulation .

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